molecular formula C14H13N3O B15187859 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- CAS No. 89659-88-1

2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)-

Cat. No.: B15187859
CAS No.: 89659-88-1
M. Wt: 239.27 g/mol
InChI Key: RVTUOJYFHCOGFR-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- can be achieved through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes. This method typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times.

Another method involves the transformation of benzimidazolium salts, which can be achieved through ring opening and unusual C–O bond cleavage of an alkoxide . Additionally, the synthesis from arylureas and a Curtius reaction of anthranilic acids or phthalic anhydrides are also viable pathways .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale cyclocarbonylation processes with optimized reaction conditions to ensure high yields and purity. The use of catalysts such as CO2 with [DBUH][AcO] or Pd(OAc)2 can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzimidazol-2-one, 1,3-dihydro-1-ethyl-3-(2-pyridinyl)- is unique due to its combination of a benzimidazole core with a pyridine ring, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89659-88-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

1-ethyl-3-pyridin-2-ylbenzimidazol-2-one

InChI

InChI=1S/C14H13N3O/c1-2-16-11-7-3-4-8-12(11)17(14(16)18)13-9-5-6-10-15-13/h3-10H,2H2,1H3

InChI Key

RVTUOJYFHCOGFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3

Origin of Product

United States

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